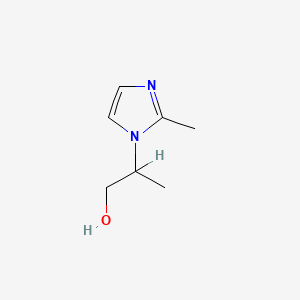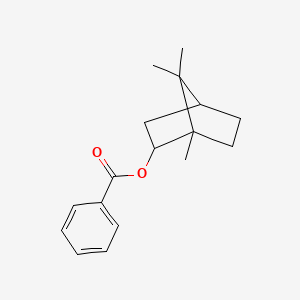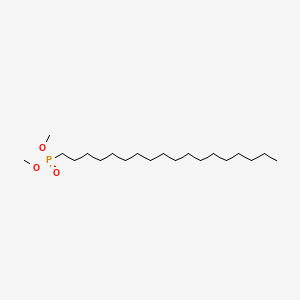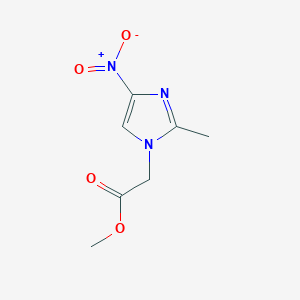
Ioseric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioseric acid, also known as 3-[[[1-(Hydroxymethyl)-2-(methylamino)-2-oxoethyl]amino]carbonyl]-2,4,6-triiodo-5-[(methoxyacetyl)amino]benzoic acid, is a compound with the chemical formula C15H16I3N3O7 and a molecular weight of 731.02 g/mol . It is a triiodinated benzoic acid derivative, often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ioseric acid typically involves the iodination of a benzoic acid derivative followed by a series of functional group modifications. The process can be summarized as follows:
Iodination: The introduction of iodine atoms into the benzoic acid ring.
Functional Group Modifications: Introduction of hydroxymethyl, methylamino, and methoxyacetyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Selection: High-purity benzoic acid derivatives and iodine sources.
Reaction Optimization: Control of temperature, pressure, and reaction time to maximize yield.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Ioseric acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various iodinated benzoic acid derivatives with different functional groups, depending on the specific reaction conditions used.
Scientific Research Applications
Ioseric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ioseric acid involves its interaction with specific molecular targets and pathways. The compound’s triiodinated structure allows it to bind to certain proteins and enzymes, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isostearic Acid: A branched fatty acid with different physical and chemical properties.
Benzoic Acid Derivatives: Compounds with similar benzoic acid backbones but different substituents.
Uniqueness
Ioseric acid is unique due to its triiodinated structure, which imparts specific chemical and physical properties not found in other benzoic acid derivatives. This uniqueness makes it valuable in applications requiring high-density and specific binding characteristics.
Properties
CAS No. |
49755-88-6 |
|---|---|
Molecular Formula |
C15H16I3N3O7 |
Molecular Weight |
731.02 g/mol |
IUPAC Name |
3-[[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H16I3N3O7/c1-19-13(24)5(3-22)20-14(25)7-9(16)8(15(26)27)11(18)12(10(7)17)21-6(23)4-28-2/h5,22H,3-4H2,1-2H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27) |
InChI Key |
NPCYYZYVQAQDBM-UHFFFAOYSA-N |
SMILES |
CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I |
Canonical SMILES |
CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I |
| 51876-99-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1634261.png)

![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B1634272.png)

![N-[4-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B1634277.png)





